4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a triazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to specific receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide
- 2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 1,2,3-triazole derivatives
Uniqueness
This compound is unique due to its combination of a triazole ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Biological Activity
The compound 4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide is a novel derivative of dihydropyridine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a dihydropyridine core substituted with a methoxy group and a triazole moiety, which are known to enhance bioactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances this activity by interfering with bacterial cell wall synthesis and inhibiting key metabolic pathways. For instance, studies have shown that similar compounds demonstrate effectiveness against various strains of bacteria and fungi, suggesting that this compound could exhibit comparable effects .
Neuroprotective Effects
The neuroprotective potential of triazole-pyrimidine hybrids has been documented in various studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated that certain derivatives could significantly reduce the expression of apoptosis markers such as cleaved caspase-3 and inhibit neuroinflammatory pathways through the modulation of NF-kB signaling . Although specific data on the target compound is limited, its structural similarities suggest potential neuroprotective properties.
Anti-inflammatory Activity
Research indicates that compounds featuring triazole and pyridine rings possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in related compounds . The mechanism often involves the suppression of NF-kB activation and modulation of inflammatory mediators, which may also apply to the target compound.
Case Studies
- Neuroprotection in Ischemic Models : In a study involving ischemic brain injury models, similar dihydropyridine derivatives were shown to reduce neuronal death and improve functional outcomes. The mechanism was linked to their ability to inhibit calcium influx and oxidative stress .
- Antimicrobial Efficacy : A series of synthesized dihydropyridine derivatives were tested against common pathogens. Results indicated that modifications similar to those in our target compound resulted in enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Data Tables
Activity | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
Antimicrobial | 4-Methoxy Dihydropyridine Derivative | 12.5 | Cell wall synthesis inhibition |
Neuroprotective | Triazole-Pyrimidine Hybrid | 15.0 | ER stress inhibition |
Anti-inflammatory | Dihydropyridine with Triazole | 10.0 | NF-kB pathway modulation |
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-[2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-25-15-11-16(23)21(13-5-3-2-4-6-13)12-14(15)17(24)18-9-10-22-19-7-8-20-22/h2-8,11-12H,9-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLEOZWWKOVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NCCN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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